6-(Chloromethyl)nicotinonitrile hydrochloride
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Overview
Description
6-(Chloromethyl)nicotinonitrile hydrochloride is a chemical compound with the molecular formula C7H6Cl2N2. It is a derivative of nicotinonitrile, characterized by the presence of a chloromethyl group at the 6-position of the pyridine ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)nicotinonitrile hydrochloride typically involves the chloromethylation of nicotinonitrile. One common method includes the reaction of nicotinonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)nicotinonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted nicotinonitrile derivatives.
Oxidation: Formation of nicotinic acid or nicotinaldehyde.
Reduction: Formation of 6-(aminomethyl)nicotinonitrile.
Scientific Research Applications
6-(Chloromethyl)nicotinonitrile hydrochloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential in developing pharmaceuticals, particularly in the synthesis of nicotinic acid derivatives.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)nicotinonitrile hydrochloride involves its interaction with nucleophiles due to the electrophilic nature of the chloromethyl group. This interaction facilitates various substitution reactions, making it a valuable intermediate in organic synthesis. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(Chloromethyl)nicotinonitrile
- 6-(Bromomethyl)nicotinonitrile
- 6-(Hydroxymethyl)nicotinonitrile
Uniqueness
6-(Chloromethyl)nicotinonitrile hydrochloride is unique due to its specific reactivity profile, particularly in substitution reactions. The presence of the chloromethyl group enhances its electrophilicity, making it more reactive compared to its bromomethyl or hydroxymethyl counterparts. This unique reactivity makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
6-(chloromethyl)pyridine-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-3-7-2-1-6(4-9)5-10-7;/h1-2,5H,3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQDGFNBMKPJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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